4'-methyl-2-morpholin-4-yl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one
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Overview
Description
2-(4-BENZYLPIPERIDIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of bipyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERIDIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERIDIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-BENZYLPIPERIDIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERIDIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with various molecular targets and pathways:
Monoamine Releasing Agent: The compound acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin.
Monoamine Oxidase Inhibition: It functions as a monoamine oxidase inhibitor, with a preference for MAO-A, thereby increasing the levels of monoamines in the brain.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety and acts as a monoamine releasing agent.
Benzylpiperazine: Another compound with similar pharmacological properties, used in research for its stimulant effects.
Uniqueness
2-(4-BENZYLPIPERIDIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is unique due to its combination of the benzylpiperidine and pyrrolidine moieties, which confer distinct chemical and pharmacological properties. Its selective monoamine releasing activity and MAOI function make it a valuable compound for research in neuropharmacology and medicinal chemistry.
Properties
Molecular Formula |
C25H30N6O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H30N6O/c1-18-21(17-26-24(27-18)30-11-5-6-12-30)22-16-23(32)29-25(28-22)31-13-9-20(10-14-31)15-19-7-3-2-4-8-19/h2-4,7-8,16-17,20H,5-6,9-15H2,1H3,(H,28,29,32) |
InChI Key |
FLJIDMYCUJCDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N5CCCC5 |
Origin of Product |
United States |
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